Bienvenue dans la boutique en ligne BenchChem!

Lumefantrine

Cardiotoxicity QTc Interval Drug Safety

Lumefantrine (formerly benflumetol) is a synthetic fluorene derivative belonging to the aminoalcohol class of antimalarials, developed and used exclusively as a fixed-dose combination partner with the artemisinin derivative artemether (Coartem®/Riamet®) [REFS-1, REFS-2]. It exerts its schizonticidal action by interfering with haem detoxification within the parasite food vacuole, a mechanism it shares with other 4-aminoquinolines and aminoalcohols.

Molecular Formula C30H32Cl3NO
Molecular Weight 528.9 g/mol
Cat. No. B7909063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumefantrine
Molecular FormulaC30H32Cl3NO
Molecular Weight528.9 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
InChIInChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3
InChIKeyDYLGFOYVTXJFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lumefantrine for Antimalarial Drug Discovery & Procurement: A Comparator-Driven Baseline Profile


Lumefantrine (formerly benflumetol) is a synthetic fluorene derivative belonging to the aminoalcohol class of antimalarials, developed and used exclusively as a fixed-dose combination partner with the artemisinin derivative artemether (Coartem®/Riamet®) [REFS-1, REFS-2]. It exerts its schizonticidal action by interfering with haem detoxification within the parasite food vacuole, a mechanism it shares with other 4-aminoquinolines and aminoalcohols . Unlike chloroquine, lumefantrine retains full in vitro potency against chloroquine-resistant Plasmodium falciparum isolates . Its clinical efficacy depends on a long elimination half-life (3–6 days) that provides post-treatment prophylactic effect, but its absorption is critically dependent on co-administration with dietary fat . Lumefantrine is structurally related to halofantrine and mefloquine, yet possesses a distinctive cardiac safety and resistance-selection profile that defines its procurement value .

Why Lumefantrine-Based ACTs Cannot Be Substituted: A Procurement-Focused Rationale


Substituting artemether-lumefantrine (AL) with other artemisinin-based combination therapies (ACTs) such as dihydroartemisinin-piperaquine (DHA-PQ) or artesunate-mefloquine (AS-MQ) introduces clinically significant risks that extend beyond mere efficacy rates. AL is distinguished by a benign cardiac safety profile in direct comparative trials, unlike halofantrine which is structurally similar but causes marked QTc prolongation . Moreover, the unique inverse selection pressure exerted by lumefantrine on pfcrt and pfmdr1 alleles means that its widespread use can increase parasite susceptibility to chloroquine—a public health benefit not observed with amodiaquine or piperaquine partner drugs . AL requires twice-daily dosing with fatty food to achieve therapeutic lumefantrine blood levels, whereas DHA-PQ is administered once daily and must be taken on an empty stomach to limit piperaquine-induced QTc prolongation [REFS-3, REFS-4]. These non-interchangeable pharmacokinetic, pharmacodynamic, and resistance-selection characteristics make AL a distinct procurement decision rather than a commodity ACT.

Quantitative Differential Evidence for Lumefantrine Selection: Head-to-Head and Cross-Study Comparisons


Cardiac Safety Differentiation: Artemether-Lumefantrine vs. Halofantrine QTc Prolongation

In a randomized, double-blind, crossover study in 13 healthy male volunteers, co-artemether (artemether-lumefantrine 80/480 mg) caused no change in QTc interval from baseline, whereas a single 500 mg oral dose of halofantrine—a structurally related aminoalcohol antimalarial—produced a mean maximum QTc increase of 28 ms. The between-treatment difference was statistically significant, with QTc prolongation positively correlated to halofantrine plasma concentration . Halofantrine is known for causing marked QTc prolongation and sudden death, which directly limits its clinical utility and procurement viability .

Cardiotoxicity QTc Interval Drug Safety Halofantrine Clinical Trial

QTc Prolongation Comparison: Artemether-Lumefantrine vs. Dihydroartemisinin-Piperaquine Under Fed and Fasted Conditions

A randomized, parallel-group, active- and placebo-controlled study (NCT01103830, n=287 healthy subjects) quantified QTc Fridericia (QTcF) prolongation for artemether-lumefantrine (AL) and dihydroartemisinin-piperaquine (DHA-PQ) . AL administered in the fed state produced the smallest mean maximum QTcF increase of 9.9 ms (95% CI: 6.8, 12.9). In contrast, DHA-PQ caused significantly greater QTcF prolongation that was exacerbated by food: 21.0 ms (15.7, 26.4) fasted, 35.9 ms (31.1, 40.6) with a high-fat/low-caloric meal, and 46.0 ms (39.6, 52.3) with a high-fat/high-caloric breakfast. These data establish AL as the ACT with the mildest cardiac repolarization effect, even under the fed conditions required for its own optimal absorption.

Cardiotoxicity QTcF Prolongation Dihydroartemisinin-Piperaquine Food Effect Clinical Trial

Inverse Resistance Selection: Lumefantrine Activity Correlated with Wild-Type pfcrt/pfmdr1 and Restoration of Chloroquine Susceptibility

In vitro chemosensitivity profiling of 115 Kenyan P. falciparum isolates revealed a significant inverse correlation between chloroquine (CQ) and lumefantrine (LM) activity (r² = −0.26; P = 0.02) . The median IC50 values were 41 nM for CQ and 50 nM for LM. Critically, parasites exhibiting higher LM IC50 values were wild type for pfcrt-76 and pfmdr1-86, the alleles conferring chloroquine resistance. This indicates that LM selection pressure drives the parasite population toward CQ-susceptible genotypes—a phenomenon not observed with piperaquine or amodiaquine partner drugs. All isolates had a single pfmdr1 copy, ruling out copy number variation as a confounder .

Drug Resistance pfcrt pfmdr1 Chloroquine Susceptibility In Vitro Kenya

Efficacy and Tolerability Benchmark: Artemether-Lumefantrine vs. Artesunate-Mefloquine in Pediatric Malaria

An open randomized clinical trial in Senegalese children (n=320, 160 per arm) compared artemether-lumefantrine (AL) with artesunate-mefloquine (AS-MQ) over 28 days of follow-up . The PCR-corrected adequate clinical and parasitological response (ACPR) at Day 28 was 96.8% for AL and 100% for AS-MQ in the per-protocol analysis. In the intention-to-treat analysis, cure rates were 93.7% for AL and 96.2% for AS-MQ. Vomiting—a key tolerability endpoint affecting adherence and absorption—occurred in 36% of AL patients and 30% of AS-MQ patients (not statistically significantly different). No serious adverse events were reported in either arm, confirming that AL provides comparable efficacy and tolerability to AS-MQ without the neuropsychiatric risk historically associated with mefloquine monotherapy.

Clinical Efficacy Pediatric Malaria Artesunate-Mefloquine Randomized Trial Senegal

Equipotent Activity Against Chloroquine-Sensitive and Chloroquine-Resistant P. falciparum Isolates

In vitro susceptibility testing of 61 fresh clinical P. falciparum isolates from Yaoundé, Cameroon, demonstrated that the geometric mean IC50 of lumefantrine was 11.9 nM (95% CI: 10.4–13.6 nM; range: 3.3–25.6 nM) and did not differ significantly between chloroquine-sensitive and chloroquine-resistant isolates (P > 0.05) . By contrast, chloroquine displayed a geometric mean IC50 of 39.8 nM against sensitive isolates versus 237 nM against resistant isolates—a 6-fold loss of potency . This confirms that lumefantrine is fully active against chloroquine-resistant parasites, distinguishing it from chloroquine itself and positioning it as a critical component of combination therapy in regions with high chloroquine resistance prevalence.

In Vitro Chloroquine Resistance Cross-Resistance IC50 Cameroon

Lumefantrine Bioavailability Requirement: Food Effect and Formulation Enhancement Potential

Lumefantrine oral bioavailability is critically dependent on co-administration with dietary fat; without food, absorption is erratic and subtherapeutic . A randomized, open-label pharmacokinetic study in healthy volunteers demonstrated that novel solid dispersion formulations (SDF) of lumefantrine could increase fasted-state bioavailability up to 48-fold (SDF variant 1) and 24-fold (SDF variant 2) relative to the conventional tablet formulation . Both SDF variants maintained a positive food effect, with less than proportional increases in exposure between 480 mg and 960 mg doses. This contrasts with piperaquine (the partner drug in DHA-PQ), where food increases absorption but simultaneously increases the risk of QTc prolongation, necessitating administration in the fasted state .

Bioavailability Food Effect Solid Dispersion Formulation Pharmacokinetics Formulation Development

Procurement-Driven Application Scenarios for Artemether-Lumefantrine: Evidence-Backed Use Cases


National Malaria Control Programs in Sub-Saharan Africa with Documented Chloroquine Resistance

In regions where chloroquine resistance (pfcrt 76T) is prevalent, artemether-lumefantrine (AL) is the first-line ACT of choice not only for its high efficacy but also for its unique ability to select for wild-type pfcrt/pfmdr1 parasites that are chloroquine-susceptible . Procurement of AL in these settings provides a dual benefit: immediate clinical cure (PCR-corrected efficacy ~96.8% in pediatric populations ) and long-term epidemiological reversal of chloroquine resistance, a public health externality not offered by DHA-piperaquine or artesunate-amodiaquine.

Mass Drug Administration (MDA) Campaigns Requiring Favorable Cardiac Safety Profile

For MDA campaigns where thousands of individuals receive antimalarial treatment regardless of infection status, the lower QTcF prolongation of AL (9.9 ms) compared to DHA-PQ (up to 46.0 ms under high-fat/high-caloric conditions) is a critical safety differentiator . AL's minimal cardiac effect reduces the need for pre-screening ECGs and mitigates the population-level risk of arrhythmogenic events, directly reducing programmatic costs and liability.

Pediatric Formulary Selection in Endemic Regions

Head-to-head pediatric trial data demonstrate that AL achieves a Day-28 PCR-corrected cure rate of 96.8%, statistically comparable to artesunate-mefloquine (100%), with a similar vomiting incidence (~36%) but without mefloquine's known risk of serious neuropsychiatric adverse events [REFS-2, REFS-4]. This makes AL the preferred pediatric ACT for national essential medicines lists, particularly in Africa where mefloquine tolerability concerns have limited AS-MQ adoption.

Formulation Development Programs Targeting Improved Bioavailability

The established 48-fold bioavailability enhancement achievable through solid dispersion formulation technology makes lumefantrine an attractive candidate for pharmaceutical development of new fixed-dose combinations or age-adapted formulations . Procurement of lumefantrine API for R&D purposes should consider the potential for reduced food dependence in next-generation formulations, which could significantly simplify administration logistics in field settings.

Quote Request

Request a Quote for Lumefantrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.